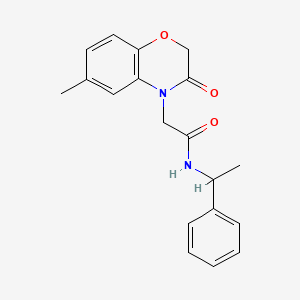![molecular formula C17H13ClN2O4 B4420070 methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B4420070.png)
methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate
Übersicht
Beschreibung
Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core substituted with a chlorophenyl group and a methyl acetate moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or polyphosphoric acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzoyl chloride and the quinazolinone intermediate.
Esterification: The final step involves the esterification of the resulting compound with methyl acetate in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl acetate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate may exhibit antimicrobial and anticancer activities. Researchers are interested in its potential to inhibit specific enzymes or pathways involved in disease processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to conditions like cancer or bacterial infections.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Wirkmechanismus
The mechanism of action of methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate likely involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to these targets, while the quinazolinone core could interfere with biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline share structural similarities.
Chlorophenyl Substituted Compounds: Compounds such as 3-chlorophenylacetic acid and 3-chlorophenyl isocyanate also feature the chlorophenyl group.
Uniqueness
Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives. The presence of both the chlorophenyl and methyl acetate moieties could enhance its pharmacokinetic properties and target specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15(21)10-19-14-8-3-2-7-13(14)16(22)20(17(19)23)12-6-4-5-11(18)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOADLIZKZPAQQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl-7,8-dimethoxy-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4419992.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B4419998.png)
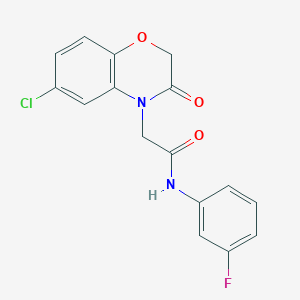
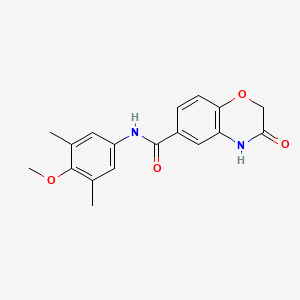
![N-(2,3-dichlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4420017.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420022.png)
![N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4420028.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4420031.png)
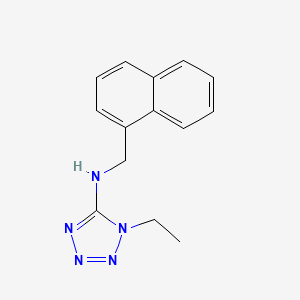
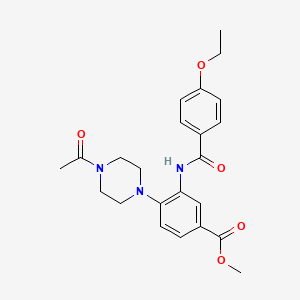
![6-Ethyl-15-hydroxy-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one](/img/structure/B4420048.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4420051.png)

